1-(4-Bromophenyl)guanidine

Description

BenchChem offers high-quality 1-(4-Bromophenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

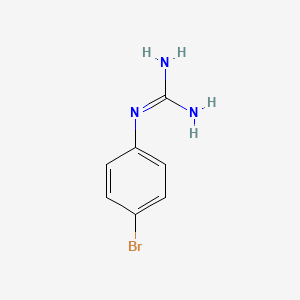

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEXKKNNOIRYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497444 | |

| Record name | N''-(4-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67453-81-0 | |

| Record name | N''-(4-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Guanidinium Moiety

An In-Depth Technical Guide to 1-(4-Bromophenyl)guanidine: Synthesis, Properties, and Applications

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its remarkable basicity (pKa ≈ 13.6) ensures it is protonated under physiological conditions, forming the guanidinium cation.[1] This cation's ability to form strong, charge-assisted hydrogen bonds and engage in various molecular interactions makes it a privileged scaffold for targeting biological macromolecules like enzymes and receptors.[1][2] 1-(4-Bromophenyl)guanidine, a specific derivative, incorporates this potent functional group onto a brominated phenyl ring, a common feature in pharmacologically active compounds for modulating metabolic stability and receptor affinity. This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)guanidine for researchers and drug development professionals, covering its fundamental properties, synthesis, and potential applications.

Compound Identification and Core Properties

Accurate identification is paramount in scientific research. 1-(4-Bromophenyl)guanidine is cataloged under several identifiers, with its CAS number being the most definitive.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 67453-81-0 | [3][4][5][6] |

| Molecular Formula | C₇H₈BrN₃ | [3][4][5] |

| IUPAC Name | 2-(4-bromophenyl)guanidine | [4] |

| Synonyms | N-(4-bromophenyl)guanidine, (4-Bromophenyl)guanidine | [4] |

| ChEMBL ID | CHEMBL1160763 | [4] |

| PubChem CID | 12420538 | [4] |

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are crucial for designing experimental conditions, formulation development, and predicting pharmacokinetic profiles.

Table 2: Physicochemical Properties of 1-(4-Bromophenyl)guanidine

| Property | Value | Unit | Source |

| Molecular Weight | 214.06 | g/mol | [3][4][5] |

| Exact Mass | 212.99016 | Da | [4][6] |

| Melting Point | >300 (decomposes) | °C | [6] |

| Density (Predicted) | 1.67 ± 0.1 | g/cm³ | [6] |

| Topological Polar Surface Area | 64.4 | Ų | [4] |

| Hydrogen Bond Donor Count | 3 | [4] | |

| Hydrogen Bond Acceptor Count | 1 | [4] | |

| Rotatable Bond Count | 1 | [6] | |

| Storage Condition | 2-8 | °C | [3] |

Synthesis and Reactivity: Constructing the Guanidine Scaffold

The synthesis of aryl guanidines like 1-(4-Bromophenyl)guanidine has evolved from harsh, classical methods to more efficient, catalyzed approaches. The primary strategy involves the formation of the C-N bond between the aryl amine and a guanylating agent.

Core Synthetic Strategy: Guanylation of 4-Bromoaniline

The most direct and common pathway is the guanylation of 4-bromoaniline. This approach leverages a commercially available starting material and introduces the guanidine moiety in a single conceptual step. The choice of guanylating agent and catalyst is critical for achieving high yield and purity under mild conditions.

A modern and efficient method involves the reaction of an amine with cyanamide, often catalyzed by a Lewis acid.[7] Scandium(III) triflate, for example, has proven effective in catalyzing this transformation in aqueous solutions, which is advantageous for substrates with limited organic solvent solubility.[7]

Caption: General workflow for the synthesis of 1-(4-Bromophenyl)guanidine.

Experimental Protocol: Catalytic Guanylation

This protocol is a representative methodology based on modern synthetic literature for the guanylation of aryl amines.[7]

Objective: To synthesize 1-(4-Bromophenyl)guanidine from 4-bromoaniline.

Materials:

-

4-Bromoaniline

-

Cyanamide

-

Scandium(III) triflate (Sc(OTf)₃)

-

Deionized Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 eq).

-

Reagent Addition: Add deionized water to dissolve the aniline, followed by cyanamide (1.5 eq). The slight excess of cyanamide ensures the complete consumption of the starting aniline.

-

Catalyst Introduction: Add scandium(III) triflate (0.1 eq). The catalytic amount is sufficient to promote the reaction without leading to significant side products. The Lewis acidic nature of Sc(III) activates the cyanamide for nucleophilic attack by the aniline nitrogen.

-

Reaction: Stir the mixture at room temperature (or gently heat to 50-60 °C to increase the reaction rate) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the catalyst and any acidic species.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield pure 1-(4-Bromophenyl)guanidine.

Self-Validation: The identity and purity of the final product must be confirmed using analytical techniques such as NMR (¹H and ¹³C), LC-MS, and HPLC.[5]

Biological and Pharmacological Context

While specific biological activity data for 1-(4-Bromophenyl)guanidine is not extensively detailed in publicly available literature, the broader class of guanidine-containing compounds exhibits a vast range of pharmacological effects.[2][8] These activities provide a strong rationale for its use in research and as a building block in drug discovery.

Potential Therapeutic Areas for Guanidine Derivatives:

-

Antidiabetic Agents: The archetypal biguanide, metformin, is a first-line treatment for type 2 diabetes. Guanidine compounds can modulate glucose metabolism.[1]

-

Antineoplastic Agents: Many guanidine derivatives show antitumor activity, often by interacting with DNA minor grooves or inhibiting key enzymes in cancer cell proliferation.[2]

-

Enzyme Inhibition: The guanidinium group is an excellent mimic of the protonated arginine side chain, making it a key pharmacophore for inhibiting enzymes like nitric oxide synthase (NOS) and various proteases.[8]

-

Antimicrobial and Antiviral: The positive charge and hydrogen-bonding capabilities of the guanidinium group can disrupt microbial cell membranes and interfere with viral replication processes.[9]

-

CNS Agents: Guanidine derivatives have been explored for their effects on the central nervous system, including activity at histamine receptors.[8][10]

Caption: Potential interaction pathways for guanidine-based compounds.

Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

-

Ingestion: Do not eat, drink, or smoke when handling. If swallowed, seek immediate medical attention.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended for many guanidine derivatives.[3][11][13] The specified storage temperature is between 2-8 °C.[3]

Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[11][12]

Conclusion

1-(4-Bromophenyl)guanidine is a valuable chemical entity, combining the potent, biologically active guanidinium group with a versatile bromophenyl scaffold. Its straightforward synthesis from readily available precursors makes it an accessible building block for medicinal chemists and researchers. While its specific biological profile requires further elucidation, the vast pharmacological precedent set by related guanidine compounds underscores its potential in the development of novel therapeutic agents across a spectrum of diseases. Adherence to established synthetic protocols and safety guidelines will ensure its effective and safe use in the laboratory.

References

-

1-(4-Bromophenyl)guanidine. ChemBK. [Link]

-

1-(4-Bromophenyl)-2-(2-methylpropyl)guanidine. PubChem, National Center for Biotechnology Information. [Link]

-

1-(4-Bromophenyl)guanidine | C7H8BrN3 | CID 12420538. PubChem, National Center for Biotechnology Information. [Link]

-

1-(4-Bromophenyl)-2-(3-nitropyridin-2-yl)guanidine | C12H10BrN5O2 | CID 133185670. PubChem, National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET. Acros Organics. [Link]

-

Compound 525245: N''-(4-bromo-phenyl)-N,N,N',N'-tetramethyl-guanidine. Catalog. [Link]

-

1-(((4-BROMOPHENYL)METHYLIDENE)AMINO)GUANIDINE. GSRS. [Link]

- Synthetic method of 1-(4-bromophenyl) piperidine.

-

Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. [Link]

-

1-(4-Bromophenyl)-1-methylguanidine | C8H10BrN3 | CID 20434693. PubChem, National Center for Biotechnology Information. [Link]

-

Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PubMed Central, National Center for Biotechnology Information. [Link]

-

Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. [Link]

-

Biological activities of guanidine compounds | Request PDF. ResearchGate. [Link]

-

Applications of Guanidine in Pharmaceutical Field. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]

-

1-(4-bromophenyl)-2-(4-methyl-6-oxo-1h-pyrimidin-2-yl)guanidine. PubChemLite. [Link]

-

The coordination chemistry of guanidines and guanidinates. ScienceDirect. [Link]

-

A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. PubMed Central, National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. 1-(4-Bromophenyl)guanidine | C7H8BrN3 | CID 12420538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 67453-81-0|1-(4-Bromophenyl)guanidine|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. Guanidine synthesis by guanylation [organic-chemistry.org]

- 8. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)guanidine is a key synthetic intermediate in medicinal chemistry, valued for its role in the development of various therapeutic agents. The guanidine moiety, a highly basic and versatile functional group, imparts unique physicochemical properties to molecules, making it a desirable scaffold in drug design. This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)guanidine, offering a detailed experimental protocol, in-depth analysis of its structural features, and a discussion of the underlying chemical principles. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel guanidine-containing compounds.

Introduction

The guanidinium group, the protonated form of guanidine, is a fundamental structural motif in biological systems, most notably in the side chain of the amino acid arginine. Its ability to form multiple hydrogen bonds and its delocalized positive charge are crucial for molecular recognition and enzymatic catalysis. In medicinal chemistry, the incorporation of a guanidine or substituted guanidine moiety can enhance the pharmacological profile of a drug candidate by improving its solubility, cell permeability, and target binding affinity. 1-(4-Bromophenyl)guanidine serves as a valuable building block, allowing for the introduction of a bromophenyl group, which can be further functionalized through various cross-coupling reactions, providing a pathway to a diverse range of potential drug candidates.

This guide will focus on a robust and accessible synthetic route to 1-(4-Bromophenyl)guanidine and will detail the analytical techniques required for its unambiguous characterization.

Synthesis of 1-(4-Bromophenyl)guanidine

The most direct and widely employed method for the synthesis of N-aryl guanidines is the acid-catalyzed addition of an amine to cyanamide. This reaction proceeds through the activation of cyanamide by a proton, making it more susceptible to nucleophilic attack by the amine.

Reaction Mechanism

The synthesis of 1-(4-Bromophenyl)guanidine from 4-bromoaniline and cyanamide in the presence of an acid catalyst, such as hydrochloric acid, follows a well-established mechanistic pathway.

Experimental Protocol

This protocol is adapted from general procedures for the acid-catalyzed guanylation of anilines.

Materials:

-

4-Bromoaniline (98%)

-

Cyanamide (50% aqueous solution)

-

Concentrated Hydrochloric Acid (37%)

-

Isopropanol

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (17.2 g, 0.1 mol) in isopropanol (100 mL).

-

Addition of Reagents: To the stirred solution, add cyanamide (10.1 g of a 50% aqueous solution, 0.12 mol) followed by the slow, dropwise addition of concentrated hydrochloric acid (8.3 mL, 0.1 mol) while cooling the flask in an ice bath.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 82 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.

-

Workup: Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a 2 M aqueous solution of sodium hydroxide until the pH is approximately 10-11.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Experimental Workflow

Characterization of 1-(4-Bromophenyl)guanidine

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(4-Bromophenyl)guanidine. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈BrN₃ |

| Molecular Weight | 214.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 140-160 °C (unreported) |

| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water and non-polar organic solvents. |

Spectroscopic Analysis

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

~7.4-7.6 ppm (d, 2H): Aromatic protons ortho to the bromine atom.

-

~6.9-7.1 ppm (d, 2H): Aromatic protons meta to the bromine atom.

-

~6.5-7.0 ppm (br s, 4H): Protons of the guanidinium group (-NH₂ and =NH). The broadness and chemical shift of these protons are dependent on concentration, temperature, and residual water content.

-

2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

~158-160 ppm: Guanidinyl carbon (C=N).

-

~138-140 ppm: Aromatic carbon attached to the guanidine nitrogen.

-

~131-133 ppm: Aromatic carbons ortho to the bromine atom.

-

~118-120 ppm: Aromatic carbons meta to the bromine atom.

-

~115-117 ppm: Aromatic carbon attached to the bromine atom.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

3400-3100 (broad): N-H stretching vibrations of the primary and secondary amines in the guanidine group.

-

~1650-1600: C=N stretching vibration of the guanidine moiety.

-

~1600-1580: N-H bending vibration.

-

~1500-1400: Aromatic C=C stretching vibrations.

-

~1100-1000: C-N stretching vibration.

-

~820: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

-

4. Mass Spectrometry (MS)

-

Expected Molecular Ion Peak (m/z) in ESI+ mode:

-

[M+H]⁺: 214.00 and 216.00 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

-

-

Expected Fragmentation Pattern:

-

Loss of ammonia (NH₃) from the protonated molecular ion.

-

Cleavage of the C-N bond between the phenyl ring and the guanidine group, leading to the formation of a bromophenyl fragment.

-

Conclusion

This technical guide has outlined a reliable and straightforward method for the synthesis of 1-(4-Bromophenyl)guanidine, a valuable intermediate in drug discovery and development. The provided experimental protocol, along with the detailed characterization data, offers a comprehensive resource for chemists to prepare and validate this important compound. The principles and techniques described herein are broadly applicable to the synthesis of other substituted guanidines, contributing to the advancement of medicinal chemistry research.

References

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Ishikawa, T. (2009). Guanidines in Organic Synthesis. Wiley-VCH.

-

PubChem. (n.d.). 1-(4-Bromophenyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]

- Elumalai, V., Eigner, V., Janjua, N. A., Åstrand, P.-O., & Hoff, B. H. (2019). Acid-promoted amination of a pyrimidine-bearing cyanamide for the synthesis of N, N′-disubstituted guanidines. ChemistrySelect, 4(38), 11215-11219.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Introduction: The Significance of the Aryl Guanidine Scaffold

An In-depth Technical Guide to 1-(4-Bromophenyl)guanidine: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)guanidine, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the molecule's structural and chemical properties, outlines a standard synthesis protocol, and discusses its relevance in modern therapeutic research.

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and versatile moiety of significant interest in the pharmaceutical sciences. When incorporated into an aryl scaffold, as in 1-(4-Bromophenyl)guanidine, it serves as a critical pharmacophore for interacting with various biological targets. The positive charge of the protonated guanidinium ion at physiological pH allows for strong ionic and hydrogen bond interactions with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. 1-(4-Bromophenyl)guanidine is a valuable intermediate, combining the potent binding capability of the guanidine group with a synthetically versatile brominated phenyl ring, making it a foundational component for library synthesis in drug discovery programs.

Molecular Structure and Nomenclature

The precise identification of a chemical entity is paramount for reproducible scientific research. This section details the structural identifiers and nomenclature for 1-(4-Bromophenyl)guanidine.

IUPAC Name and Synonyms

The canonical IUPAC name for this compound is 2-(4-bromophenyl)guanidine [1]. However, it is widely known and indexed in chemical databases by several synonyms:

-

1-(4-Bromophenyl)guanidine

-

N-(4-Bromophenyl)guanidine

-

(4-Bromophenyl)guanidine

The compound is often handled and sold as its hydrochloride salt, N-(4-bromophenyl)guanidine hydrochloride .

Structural Diagram and Identifiers

The molecular structure consists of a guanidine group attached to a benzene ring substituted with a bromine atom at the para (4) position.

Table 1: Structural and Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 67453-81-0 (Free Base) | [1] |

| 1190962-80-1 (Hydrochloride Salt) | [2][3][4] | |

| Molecular Formula | C₇H₈BrN₃ | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| IUPAC Name | 2-(4-bromophenyl)guanidine | [1] |

| SMILES | C1=CC(=CC=C1N=C(N)N)Br | [1] |

| InChI | InChI=1S/C7H8BrN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | [1] |

| InChIKey | RNEXKKNNOIRYGI-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Understanding the physicochemical properties of 1-(4-Bromophenyl)guanidine is essential for its handling, reaction setup, and formulation. The data below is compiled from predictive models and supplier databases.

Table 2: Physicochemical Data for 1-(4-Bromophenyl)guanidine

| Property | Value | Notes and Source(s) |

| Melting Point | >300 °C (decomposes) | Data from commercial supplier for the free base. |

| pKa (Conjugate Acid) | 10.67 ± 0.10 | Predicted value. The high basicity is characteristic of guanidines. |

| XLogP3 | 1.1 | Computed value indicating moderate lipophilicity.[1] |

| Hydrogen Bond Donors | 3 | Computed value.[1] |

| Hydrogen Bond Acceptors | 1 | Computed value.[1] |

| Appearance | White to off-white solid | Typical appearance from supplier information. |

Synthesis of 1-(4-Bromophenyl)guanidine

The most direct and common method for synthesizing N-aryl guanidines is the acid-catalyzed condensation of the corresponding aniline with cyanamide. This method is efficient and proceeds from readily available starting materials.

Reaction Scheme

The synthesis involves the nucleophilic attack of 4-bromoaniline on cyanamide, typically in the presence of an acid catalyst like nitric acid or hydrochloric acid, to form the guanidinium salt.

Caption: Synthesis workflow for 1-(4-Bromophenyl)guanidine.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)guanidinium Nitrate

This protocol is a representative procedure based on established methods for aryl guanidine synthesis.

Materials:

-

4-Bromoaniline (1.0 eq)

-

Cyanamide (1.2 eq)

-

Concentrated Nitric Acid (65-70%)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (1.0 eq) and deionized water.

-

Acidification: Slowly add concentrated nitric acid (approx. 1.1 eq) to the stirring suspension. The aniline salt will form, often with a slight exotherm.

-

Addition of Cyanamide: Add a 50% aqueous solution of cyanamide (1.2 eq) to the reaction mixture.

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the mixture slowly to room temperature, then further cool in an ice bath for 1-2 hours to promote crystallization of the guanidinium nitrate salt.

-

Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting material and impurities.

-

Drying: Dry the product under vacuum to yield 1-(4-Bromophenyl)guanidinium nitrate as a white solid.

Causality and Self-Validation:

-

Acid Catalyst: The acid protonates the cyanamide, making it a more potent electrophile for the nucleophilic attack by the aniline.

-

Reflux Conditions: Heating is necessary to overcome the activation energy of the condensation reaction.

-

Isolation as Nitrate Salt: The guanidine product is highly basic and is readily isolated as a stable, crystalline salt (e.g., nitrate or hydrochloride), which simplifies purification compared to the free base. The purity of the final product can be validated by its sharp melting point and analytical characterization.

Analytical Characterization

Caption: Standard analytical workflow for compound characterization.

Table 3: Expected Spectroscopic Data for 1-(4-Bromophenyl)guanidine

| Technique | Expected Characteristic Signals |

| ¹H NMR | • ~7.4-7.6 ppm (d, 2H): Aromatic protons ortho to the bromine atom.• ~6.9-7.1 ppm (d, 2H): Aromatic protons ortho to the guanidine group.• Broad signals for N-H protons: Chemical shift and number are dependent on solvent and protonation state (e.g., DMSO-d₆ vs. CDCl₃). |

| ¹³C NMR | • ~155-160 ppm: Guanidinyl carbon (C=N).• ~140-145 ppm: Aromatic carbon attached to the guanidine nitrogen.• ~132 ppm: Aromatic carbons ortho to the bromine.• ~120-125 ppm: Aromatic carbons ortho to the guanidine.• ~115-120 ppm: Aromatic carbon attached to bromine. |

| FTIR (cm⁻¹) | • 3100-3400 (broad): N-H stretching vibrations of the guanidine group.• ~1640-1660 (strong): C=N stretching vibration.• ~1580-1600: N-H bending vibrations and aromatic C=C stretching.• ~820 (strong): C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |

| Mass Spec. | • [M+H]⁺: Expected m/z at ~214.00 and ~216.00 in an approximate 1:1 ratio, corresponding to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |

Applications in Research and Drug Development

Aryl guanidines are recognized as potent inhibitors of various enzymes, particularly serine proteases, where the guanidinium group can mimic the side chain of arginine. 1-(4-Bromophenyl)guanidine serves as a valuable scaffold in the development of these inhibitors.

Inhibition of Urokinase-Type Plasminogen Activator (uPA): Urokinase-type plasminogen activator (uPA) is a serine protease critically involved in cancer cell invasion and metastasis[5]. Its overexpression is correlated with poor prognosis in several types of cancer. The development of small-molecule uPA inhibitors is a key therapeutic strategy[6]. Many potent uPA inhibitors feature an amidine or guanidine group that binds in the S1 pocket of the enzyme, forming a key salt bridge with the Asp189 residue[7].

Synthetic inhibitors like 4-chlorophenylguanidine have been described as effective uPA inhibitors[8]. 1-(4-Bromophenyl)guanidine provides a synthetically analogous and versatile starting point. The bromine atom can be used as a handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the surrounding binding pockets and optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a laboratory chemical, 1-(4-Bromophenyl)guanidine requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not publicly available, data from closely related compounds like guanidine hydrochloride provide a strong basis for hazard assessment.

-

Hazard Class: Expected to be harmful if swallowed or inhaled, and to cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat. Use in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.

-

First Aid:

-

If Swallowed: Rinse mouth and seek immediate medical attention.

-

If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

-

N-(4-Bromo-phenyl)-guanidine hydrochloride. Ochem Incorporation. [Link]

-

Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. Preprints.org. [Link]

-

Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. [Link]

-

Identification of Orally Bioavailable, Non-Amidine Inhibitors of Urokinase Plasminogen Activator (uPA). PubMed. [Link]

-

Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. PubMed Central. [Link]

-

Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA). PubMed. [Link]

-

Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines. PubMed. [Link]

-

1-(4-Bromophenyl)guanidine. PubChem. [Link]

Sources

- 1. 1-(4-Bromophenyl)guanidine | C7H8BrN3 | CID 12420538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-bromophenyl)guanidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. ocheminc.com [ocheminc.com]

- 5. Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of orally bioavailable, non-amidine inhibitors of Urokinase Plasminogen Activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Substituted Phenylguanidines: From Synthesis to Therapeutic Potential

Abstract

The guanidine moiety is a privileged scaffold in medicinal chemistry, prized for its unique chemical properties and its presence in a wide array of biologically active natural products and synthetic drugs.[1][2][3] When incorporated into a phenylguanidine structure, this functional group serves as a versatile anchor for developing therapeutic agents with diverse activities, including antimicrobial, anticancer, and cardioprotective effects. This guide provides an in-depth exploration of substituted phenylguanidines, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will bridge the gap between synthetic strategy and biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.

The Phenylguanidine Scaffold: A Foundation for Diverse Bioactivity

The core phenylguanidine structure consists of a guanidinium group attached to a phenyl ring. The guanidinium group, being protonated at physiological pH, is typically planar and acts as an excellent hydrogen bond donor, capable of forming robust, predictable interactions with biological targets like DNA and proteins.[4] The phenyl ring provides a site for substitutions that can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby fine-tuning its biological activity.[5]

Caption: General structure of the substituted phenylguanidine scaffold.

The versatility of this scaffold stems from the ability to introduce a wide range of substituents (Rⁿ) onto the phenyl ring and to modify the guanidine nitrogens (N' and N''). These modifications are central to establishing a clear Structure-Activity Relationship (SAR), a fundamental concept in drug discovery that links a molecule's chemical structure to its biological effect.[6][7][8]

Antimicrobial Activity: Disrupting the Microbial Fortress

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antibiotics.[9][10] Substituted phenylguanidines have emerged as a promising class of antimicrobial agents, demonstrating potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10][11]

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism for many guanidine-based compounds involves the disruption of the bacterial cell membrane.[2][12] The cationic guanidinium group interacts with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. This interaction compromises membrane integrity, leading to leakage of intracellular components and ultimately, cell death.

Caption: Proposed mechanism of antimicrobial action for phenylguanidines.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that govern the antimicrobial potency of phenylguanidines:

-

Lipophilicity and Substitution: The nature and position of substituents on the phenyl ring are critical. For instance, the presence of halogen and trifluoromethyl groups can significantly enhance antibacterial activity.[9][10] A 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed exceptional potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli.[10][11]

-

Guanidine Substitution: Substitution on the guanidine nitrogen itself can impact activity. In one study, replacing a hydrogen on the guanidine unit with a methyl or methoxyethyl group led to a significant decrease in antimicrobial potency.[10]

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative substituted phenylguanidine derivatives against various bacterial strains.

| Compound ID | Phenyl/Benzyl Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MRSA MIC (µg/mL) | Reference |

| 9m | 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy | 0.5 | 1 | Not specified | [10][11] |

| 9v | Dichlorobenzyl derivative | 0.5 | 4 | Promising results | [10] |

| 10d | 3-(4-Trifluoromethyl)-benzyloxy (Aminoguanidine) | 1 | 16 | Not specified | [10][11] |

| 8 | Biphenyl derivative | 1 | 16 | 1 | [10] |

| 12j | N-[2-(naphthalen-1-yl)ethyl]-5-phenyl | ≤ 0.25 | Not specified | Not specified | [13] |

Anticancer Activity: Targeting Cell Proliferation and Survival

Cancer remains a leading cause of mortality worldwide, driving the search for novel therapeutics that can selectively target cancer cells.[1][14] Phenylguanidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer.[15][16]

Mechanisms of Action

Substituted phenylguanidines exert their anticancer effects through multiple mechanisms:

-

DNA Minor Groove Binding: The planar, cationic guanidinium moiety can interact with the phosphate backbone in the minor groove of DNA.[1] This binding can interfere with DNA replication and transcription, ultimately halting cancer cell proliferation. Spectroscopic studies have confirmed this interaction, with some derivatives showing binding constants comparable to known DNA-binding agents.[14]

-

Induction of Apoptosis: Several phenylguanidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through caspase-dependent pathways.[15]

-

Inhibition of Signaling Pathways: More targeted mechanisms have also been identified. For example, an indole-guanidine hybrid, compound 22 , was found to selectively down-regulate the expression of p-STAT3, JAK2, and BRAF in human hepatoma cells, key proteins in signaling pathways that control cell division and cancer progression.[16]

Caption: Inhibition of pro-survival signaling pathways by an indole-guanidine hybrid.[16]

Quantitative Data on Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected phenylguanidine derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 19 | Azaglycophymine | HCC1937 (TNBC) | ~4 | [15] |

| 19 | Azaglycophymine | BT-474 (HER2+) | ~4 | [15] |

| 19 | Indole-guanidine | SMMC-7721 (Hepatoma) | 0.057 | [16] |

| 22 | Indole-guanidine | SMMC-7721 (Hepatoma) | 0.042 | [16] |

Cardiovascular Applications

Beyond antimicrobial and anticancer activities, certain phenylguanidine derivatives have shown promise in treating cardiovascular diseases. A notable example is the novel guanidine ME10092, which has demonstrated significant cardioprotective effects in rat models of ischemia-reperfusion injury.[17]

Administration of ME10092 before, during, or even after a coronary artery occlusion event resulted in:

-

Inhibition of Arrhythmia: A significant and dose-dependent reduction in the burst of arrhythmia that occurs upon reperfusion.[17]

-

Reduced Infarct Size: A reduction in heart infarction size by approximately 40%.[17]

-

Normalization of Hemodynamics: Attenuation of the ST-segment elevation on an ECG and normalization of blood pressure disturbances caused by the ischemia-reperfusion.[17]

These findings suggest that substituted phenylguanidines could be a valuable scaffold for developing drugs to protect the heart during events like a myocardial infarction.

Experimental Protocols: A Practical Guide

The translation of a chemical structure into a biological effect is validated through rigorous experimental testing. This section provides step-by-step methodologies for the synthesis and biological evaluation of substituted phenylguanidines.

Protocol 1: General Synthesis of N-Phenylguanidines

This protocol describes a common method for synthesizing N-substituted phenylguanidines via the reaction of an aniline with a cyanamide solution.[18]

Materials:

-

Substituted aniline

-

Hydrochloric acid (HCl)

-

50% Cyanamide (H₂NCN) solution

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Sodium hydroxide (NaOH) solution

-

Reaction vessel with stirring and temperature control

Procedure:

-

Aniline Salt Formation: To the reaction vessel, add the substituted aniline and a stoichiometric amount of hydrochloric acid to form the aniline hydrochloride salt.

-

Catalyst Addition: Add the phase-transfer catalyst to the mixture.

-

Cyanamide Addition: While stirring and maintaining the temperature at 60-70°C, add the 50% cyanamide solution dropwise. Causality Note: This dropwise addition controls the exothermic reaction and prevents side-product formation.

-

Reaction: After the addition is complete, maintain the reaction mixture at 60-70°C for an additional 2.5 hours to ensure the reaction goes to completion.

-

Neutralization & Precipitation: Cool the reaction mixture and add NaOH solution to adjust the pH to approximately 7. The phenylguanidine product will precipitate as a solid. Self-Validation: The formation of a precipitate upon neutralization is a key indicator of successful product formation.

-

Isolation: Filter the solid product, wash thoroughly with water to remove salts, and dry under a vacuum to obtain the final product.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, FT-IR, and mass spectrometry.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the antimicrobial susceptibility of a compound.

Materials:

-

Synthesized phenylguanidine compounds

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Positive control (e.g., Ciprofloxacin) and negative control (broth only)

Procedure:

-

Compound Preparation: Prepare a stock solution of each phenylguanidine derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well, including the positive and negative control wells. The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Self-Validation: The negative control should show no growth, and the positive control should show growth only up to its known MIC against the test organism.

Protocol 3: DNA Binding Assessment via UV-Visible Spectroscopy

This protocol is used to investigate whether a compound interacts with DNA, a common mechanism for anticancer agents.[1]

Materials:

-

Synthesized phenylguanidine compound

-

Salmon Sperm DNA (SS-DNA) or Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer (pH 7.4)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a stock solution of the phenylguanidine derivative (e.g., 50 µM) in the Tris-HCl buffer. Prepare a concentrated stock solution of SS-DNA in the same buffer.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the compound solution alone from approximately 200-400 nm.

-

Titration: Add increasing concentrations of the SS-DNA solution (e.g., 5-40 µM) to the cuvette containing the compound. After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

-

Spectral Recording: Record the UV-Vis spectrum after each addition of DNA.

-

Data Analysis: Analyze the changes in the absorption spectrum. A decrease in molar absorptivity (hypochromism) and/or a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) upon the addition of DNA is indicative of an interaction. Causality Note: A hypochromic shift often suggests an intercalative or groove-binding interaction, as the stacking of the compound with DNA base pairs alters its electronic transitions. The binding constant (Kb) can be calculated from the spectral data to quantify the binding affinity.[14]

Conclusion and Future Directions

Substituted phenylguanidines represent a highly versatile and privileged scaffold in the landscape of modern drug discovery. Their demonstrated efficacy across a spectrum of therapeutic areas—from combating antibiotic-resistant bacteria to inducing apoptosis in cancer cells and protecting cardiac tissue—underscores their significant potential. The ability to systematically modify the phenyl ring and guanidine headgroup allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, guided by robust structure-activity relationship studies.

Future research should focus on elucidating more specific molecular targets to move beyond broad-spectrum cytotoxicity and towards highly selective agents. The development of derivatives with improved oral bioavailability and metabolic stability will be crucial for their clinical translation. As synthetic methodologies continue to advance, the exploration of novel and diverse substitution patterns on the phenylguanidine core will undoubtedly uncover next-generation therapeutic candidates to address pressing global health challenges.

References

-

El-Kerdawy, M. M., Ebeid, M. Y., & El-Sherbeny, M. A. (1987). Quantitative Structure-Activity Relationships of N2-phenylguanines as Inhibitors of Herpes Simplex Virus Thymidine Kinases. PubMed. [Link]

-

Hofman, J., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]

-

Hofman, J., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. National Center for Biotechnology Information. [Link]

-

Páv, K., et al. (1987). Synthesis and properties of phenyl substituted derivatives of 2-phenyl-1,1,3,3-tetramethylguanidine. Semantic Scholar. [Link]

-

Hofman, J., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PubMed. [Link]

-

Morgan, I., et al. (2021). The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo. ResearchGate. [Link]

-

Lannér, C., et al. (2001). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. PubMed. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of substituted guanidines. ResearchGate. [Link]

-

Al-Majdoub, Z. M., et al. (2022). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. National Center for Biotechnology Information. [Link]

-

Zareba, P., et al. (2023). New cyclic arylguanidine scaffolds as a platform for development of antimicrobial and antiviral agents. PubMed. [Link]

-

Rehman, S., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. [Link]

-

Rehman, S., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. National Center for Biotechnology Information. [Link]

-

Thorlacius, H., et al. (2002). The novel guanidine ME10092 protects the heart during ischemia-reperfusion. PubMed. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. ResearchGate. [Link]

-

Chapla, M. E., & Garcia, A. G. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. PubMed. [Link]

-

Nguyen, T. H., & Hu, J. (2019). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. [Link]

-

Pereira, R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect. [Link]

-

Woz´nica, M., et al. (2020). Novel approaches to screening guanidine derivatives. PubMed. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP Revive. [Link]

-

Glavač, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. MDPI. [Link]

-

Gualtieri, F., et al. (2001). Solution-phase, parallel synthesis and pharmacological evaluation of acylguanidine derivatives as potential sodium channel blockers. PubMed. [Link]

-

Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

-

Wang, Y., et al. (2022). Novel indole-guanidine hybrids as potential anticancer agents: Design, synthesis and biological evaluation. PubMed. [Link]

-

Sharma, A., & Kumar, V. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2022). Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. National Center for Biotechnology Information. [Link]

-

Glavač, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. FULIR. [Link]

-

ChemBK. (n.d.). 1-phenylguanidine. ChemBK. [Link]

Sources

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantitative structure-activity relationships of N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 8. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New cyclic arylguanidine scaffolds as a platform for development of antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Novel indole-guanidine hybrids as potential anticancer agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The novel guanidine ME10092 protects the heart during ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chembk.com [chembk.com]

Topic: 1-(4-Bromophenyl)guanidine: A Speculative Exploration of its Mechanism of Action

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(4-Bromophenyl)guanidine is a small molecule whose specific biological mechanism of action remains largely uncharacterized in public domain literature. However, its core chemical scaffold—a substituted guanidine—is a privileged pharmacophore present in a multitude of biologically active compounds. The guanidinium group, being protonated and positively charged at physiological pH, is crucial for specific ligand-receptor interactions through charge pairing and hydrogen bonding.[1][2] This guide, written from the perspective of a Senior Application Scientist, aims to deconstruct the potential mechanisms of action of 1-(4-Bromophenyl)guanidine by drawing parallels with well-documented activities of analogous compounds. We will not present a rigid doctrine but rather a series of scientifically grounded hypotheses, complete with detailed experimental protocols and logical frameworks required to systematically investigate this molecule's therapeutic potential.

Molecular Profile and Strategic Considerations

Before postulating biological targets, a foundational understanding of the molecule's physicochemical properties is essential. These characteristics dictate its likely behavior in a biological milieu, from membrane permeability to receptor affinity.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)guanidine

| Property | Value (Computed) | Source | Strategic Implication |

| Molecular Formula | C₇H₈BrN₃ | PubChem[3] | Defines steric and elemental composition. |

| Molecular Weight | 214.06 g/mol | PubChem[3] | Influences diffusion and transport characteristics. |

| pKa (Guanidinium) | ~13.5 | General[1] | Predominantly protonated and cationic at physiological pH, favoring electrostatic interactions with acidic residues (e.g., Asp, Glu) in protein binding pockets. |

| XLogP3 | 1.1 | PubChem[3] | Moderate lipophilicity suggests a balance between aqueous solubility and the ability to cross cell membranes. |

| Hydrogen Bond Donors | 3 | PubChem[3] | Strong potential to act as a hydrogen bond donor in ligand-receptor interactions. |

| Hydrogen Bond Acceptors | 1 | PubChem[3] | Can participate as a hydrogen bond acceptor. |

The presence of the 4-bromophenyl group adds a significant lipophilic and aromatic character, potentially enabling π-π stacking interactions within a target protein.[1] This substitution pattern distinguishes it from simpler guanidines and must be considered a key determinant of its target specificity and potency.

Hypothesis I: Modulation of Voltage-Gated Ion Channels

Causality: The guanidinium moiety is a classic feature of many ion channel modulators. Guanidine and its derivatives are known to inhibit presynaptic voltage-gated potassium (Kv) channels, which prolongs the action potential and enhances neurotransmitter release.[4][5] This effect underlies the therapeutic use of guanidine in treating neuromuscular diseases like Lambert-Eaton myasthenic syndrome.[5] Furthermore, guanidinium analogues can act as voltage-dependent blockers of sodium (NaV) channels.[6][7]

Speculation: 1-(4-Bromophenyl)guanidine may function as a blocker of Kv or NaV channels. It could bind within the channel pore, sterically occluding ion passage, or interact with the channel's voltage-sensing domains to stabilize a closed or inactivated state.[4]

Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to provide a definitive, functional readout of ion channel modulation. A cell line heterologously expressing a specific channel subtype (e.g., Kv2.1 or NaV1.7) provides a clean, self-validating system to isolate the compound's effect.

Protocol Steps:

-

Cell Maintenance: Culture HEK293 cells stably expressing the human Kv2.1 channel subtype in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Maintain at 37°C in a 5% CO₂ incubator.

-

Preparation for Recording: Plate cells onto sterile glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Solution Preparation:

-

Internal Pipette Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.3 with KOH.

-

External Bath Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

-

Electrophysiological Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Fabricate recording pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single cell and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Elicit Kv2.1 currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 400 ms).

-

-

Compound Application & Data Acquisition:

-

Record baseline currents in the external solution.

-

Perfuse the chamber with the external solution containing 1-(4-Bromophenyl)guanidine at increasing concentrations (e.g., 0.1 µM to 100 µM).

-

At each concentration, record the steady-state current inhibition.

-

-

Analysis: Measure the peak current amplitude at a strong depolarizing step (e.g., +40 mV) for each concentration. Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀.

Caption: Experimental workflow for assessing Kv channel inhibition.

Hypothesis II: Inhibition of Nitric Oxide Synthase (NOS)

Causality: Nitric oxide (NO) is a critical signaling molecule produced from the oxidation of L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[8] The substrate-binding pocket of NOS enzymes is specifically evolved to recognize the guanidinium group of L-arginine. Consequently, many guanidine-containing compounds act as competitive inhibitors of NOS isoforms (nNOS, eNOS, iNOS).[8][9][10] Aminoguanidine, for example, is a well-known iNOS inhibitor.[11]

Speculation: 1-(4-Bromophenyl)guanidine could act as a competitive inhibitor of one or more NOS isoforms by occupying the L-arginine binding site, thereby preventing the synthesis of NO. The bromophenyl moiety would interact with adjacent hydrophobic regions, potentially conferring isoform selectivity.[8]

Experimental Validation: In Vitro NOS Inhibition Assay (Griess Assay)

This biochemical assay directly measures the enzymatic activity of purified NOS by quantifying the production of nitrite (a stable breakdown product of NO). Its self-validating nature comes from running parallel controls, including a no-enzyme control and a positive control inhibitor (e.g., L-NAME).

Protocol Steps:

-

Reagent Preparation:

-

Reaction Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.

-

Cofactors: Prepare stock solutions of NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄).

-

Substrate: Prepare a stock solution of L-arginine.

-

Enzyme: Use purified recombinant human iNOS, nNOS, or eNOS.

-

Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of reaction buffer.

-

Add 10 µL of the cofactor mix.

-

Add 10 µL of 1-(4-Bromophenyl)guanidine at various concentrations (final concentrations from 1 nM to 100 µM).

-

Add 10 µL of the purified NOS enzyme.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of L-arginine.

-

Incubate for 30 minutes at 37°C.

-

-

Nitrite Detection:

-

Stop the reaction by adding 10 µL of 1 M NaOH.

-

Add 50 µL of Griess Reagent Solution A, followed by 50 µL of Solution B.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Analysis:

-

Measure the absorbance at 540 nm using a plate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀.

-

Caption: Proposed mechanism of competitive NOS inhibition.

Hypothesis III: Ligand Activity at Adrenergic Receptors

Causality: Several clinically used drugs, such as guanabenz and guanfacine, are guanidine derivatives that act as agonists at α₂-adrenergic receptors.[12] The planar, cationic guanidinium group is known to fit well within the binding pocket of these receptors, often forming cation-π interactions.[13] Conversely, modifications to the guanidine scaffold can convert agonists into antagonists.[14][15] The development of novel α₂-AR antagonists is an attractive strategy for new antidepressants.[15]

Speculation: 1-(4-Bromophenyl)guanidine could function as either an agonist or an antagonist at α₂-adrenergic receptors. Its binding affinity and functional output would be determined by how the bromophenyl group orients within the receptor's binding site.

Experimental Validation: Radioligand Binding and Functional Assays

A two-part experimental plan is required. First, a binding assay determines if the compound physically interacts with the receptor and with what affinity (Kᵢ). Second, a functional assay determines the consequence of that binding—agonism or antagonism.

Protocol 1: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissue known to express the target receptor (e.g., human prefrontal cortex for α₂A-AR) or membranes from cells overexpressing the receptor in a cold buffer. Centrifuge to pellet the membranes and resuspend.

-

Assay Setup: In a 96-well plate, combine:

-

Receptor membranes.

-

A selective radiolabeled antagonist (e.g., [³H]-RX821002).

-

1-(4-Bromophenyl)guanidine across a wide concentration range.

-

For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., yohimbine).

-

-

Incubation & Filtration: Incubate the plate to allow binding to reach equilibrium. Rapidly harvest the contents onto a glass fiber filter plate using a cell harvester, washing with cold buffer to separate bound from free radioligand.

-

Quantification & Analysis: Add scintillation cocktail to the dried filters and count the radioactivity. Calculate specific binding and plot the percent displacement of the radioligand against the concentration of the test compound to determine the Kᵢ value.

Protocol 2: [³⁵S]GTPγS Functional Assay

-

Principle: Agonist binding to a Gᵢ-coupled receptor like the α₂-AR promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to trap and quantify this activation state.

-

Assay Setup: Combine receptor membranes, [³⁵S]GTPγS, and GDP in an assay buffer.

-

Agonist Mode: Add increasing concentrations of 1-(4-Bromophenyl)guanidine. An agonist will produce a concentration-dependent increase in [³⁵S]GTPγS binding.

-

Antagonist Mode: Add a fixed, sub-maximal concentration of a known agonist (e.g., norepinephrine) to all wells, along with increasing concentrations of 1-(4-Bromophenyl)guanidine. An antagonist will produce a concentration-dependent reversal of the agonist-induced signal.

-

Termination & Analysis: Terminate the reaction and quantify bound [³⁵S]GTPγS via scintillation counting. Plot the data to determine EC₅₀ (for agonists) or IC₅₀/Kₑ (for antagonists).

Caption: Potential interaction with the α2-adrenergic signaling cascade.

Concluding Remarks and Path Forward

The mechanistic identity of 1-(4-Bromophenyl)guanidine remains to be empirically determined. The hypotheses presented here—modulation of voltage-gated ion channels, inhibition of nitric oxide synthase, and activity at adrenergic receptors—represent the most plausible starting points for investigation based on a wealth of structure-activity relationship data for the guanidine chemical class. It is critical to recognize that these mechanisms are not mutually exclusive; polypharmacology is a common feature of small molecules.

A logical path forward would involve executing the described in vitro assays. Positive results in any of these primary screens would necessitate follow-up studies to determine subtype selectivity (e.g., across different Kv channel subtypes, NOS isoforms, or adrenergic receptor subtypes) and to validate the findings in cell-based and eventually in vivo disease models. This systematic, hypothesis-driven approach provides the most robust and efficient path to unraveling the therapeutic potential of 1-(4-Bromophenyl)guanidine.

References

-

Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3, 48-58.

-

Garvey, E. P., Oplinger, J. A., Tanoury, G. J., et al. (1999). Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 9(20), 2953-2958.

-

Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. Mod Res Inflamm, 3(2), 48-58.

-

Ramu, Y., Xu, Y., & Lu, Z. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(6), 1047-1054.

-

Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Biochemical Journal, 323(Pt 1), 233-239.

-

Guillon, C., Wisnoski, D., Saxena, J., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing.

-

Mérino, M., Iriepa, I., Morcillo, M. J., et al. (2016). Substituted conformationally restricted guanidine derivatives: Probing the α2-adrenoceptors' binding pocket. Bioorganic & Medicinal Chemistry, 24(18), 4349-4361.

-

Ramu, Y., Xu, Y., & Lu, Z. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular pharmacology, 80(6), 1047-1054.

-

Carrero, P., Carro, L., Callado, L. F., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry, 52(3), 774-783.

-

Carrero, P., El-Subbagh, H., Pérez, C., et al. (2014). Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity. European Journal of Medicinal Chemistry, 83, 317-331.

-

Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2013). Guanidine group: Definition and pharmaceutical applications. ResearchGate.

-

Morello, R. S., Lipkind, G. M., & Fozzard, H. A. (1984). Block of sodium channels by internal mono- and divalent guanidinium analogues. Modulation by sodium ion concentration. The Journal of general physiology, 84(4), 509-529.

-

Nguyen, P. H., Hammoud, H., Halliez, S., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS chemical neuroscience, 5(10), 948-958.

-

Qu, L., Zhou, Q., & Xu, Y. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936.

-

Corpus, V. M., Bressie, S. M., Stillwell, L. I., & Olins, G. M. (1994). Interaction of Guanidinium Compounds and K+ Channel Modulators With Imidazoline Binding Sites in Rabbit Kidney. European Journal of Pharmacology, 266(2), 197-200.

-

Benoit, E., & Escaut, J. P. (1993). Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. British journal of pharmacology, 109(3), 669-675.

-

Zapf, C., & An, C. T. (2005). Substituted Guanidines: Introducing Diversity in Combinatorial Chemistry. Organic Letters, 7(9), 1829-1832.

-

Lee, S., Kim, T., Lee, B. H., et al. (2007). 3-Substituted-(5-arylfuran-2-ylcarbonyl)guanidines as NHE-1 Inhibitors. Bioorganic & medicinal chemistry letters, 17(5), 1291-1295.

-

Bucknall, R. A., Swallow, D. L., Moores, H., & Harrad, J. (1973). A novel substituted guanidine with high activity in vitro against rhinoviruses. Nature, 246(5429), 144-145.

-

PubChem. (n.d.). 1-(4-Bromophenyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-(4-Bromophenyl)guanidine | C7H8BrN3 | CID 12420538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Block of sodium channels by internal mono- and divalent guanidinium analogues. Modulation by sodium ion concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]

- 9. Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships [pubmed.ncbi.nlm.nih.gov]

- 15. Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of N-Aryl Guanidines: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl guanidine scaffold represents a cornerstone in medicinal chemistry and synthetic organic chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceutical agents. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of N-aryl guanidine derivatives. From the seminal isolation of guanidine from natural sources to the development of sophisticated catalytic methodologies for their synthesis, this document traces the scientific journey that has established this unique chemical entity as a "privileged scaffold" in drug discovery. The guide delves into the fundamental principles of classical and modern synthetic strategies, offering detailed experimental protocols and mechanistic insights. Furthermore, it examines the rich pharmacology of N-aryl guanidines, exemplified by a detailed case study of the antihypertensive agent Guanabenz, and provides a thorough overview of the analytical techniques essential for their characterization. This guide is intended to serve as an in-depth resource for researchers and professionals engaged in the design, synthesis, and development of novel therapeutics centered around the N-aryl guanidine core.

A Historical Odyssey: From Guano to Guanofex

The story of N-aryl guanidines begins with the discovery of their parent compound, guanidine. In 1861, Adolph Strecker first isolated guanidine from the oxidative degradation of guanine, a component of Peruvian guano. This discovery laid the groundwork for the exploration of a new class of nitrogenous compounds.

The late 19th and early 20th centuries witnessed the pioneering work of chemists who developed the foundational synthetic routes to guanidine and its derivatives. A significant early method involved the reaction of dicyandiamide with ammonium salts.[1] These classical approaches, while effective, often required harsh reaction conditions and stoichiometric reagents.

A pivotal moment in the history of N-aryl guanidine synthesis was the development of methods that allowed for the direct introduction of aryl moieties. While a specific "Bernthsen synthesis of N-aryl guanidines" is not prominently documented, the Bernthsen acridine synthesis, developed in 1878, which involves the reaction of diarylamines with carboxylic acids, demonstrated the feasibility of manipulating N-aryl compounds under acidic conditions, a conceptual precursor to later N-arylation techniques.[2][3] The Rathke synthesis, utilizing the reaction of isothiouronium salts with amines, provided a more direct pathway to substituted guanidines, including those with aryl substituents.[4]

The pharmacological potential of guanidine derivatives began to be recognized in the mid-20th century. Early studies revealed their diverse biological activities, leading to the development of drugs for various therapeutic areas. The antihypertensive properties of N-aryl guanidines, for instance, were harnessed in the development of drugs like Guanabenz.[5][6] This marked a significant shift in the perception of N-aryl guanidines from mere chemical curiosities to vital pharmacophores.

The latter half of the 20th century and the early 21st century have been characterized by the advent of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions. These powerful techniques have revolutionized the synthesis of N-aryl guanidines, offering milder reaction conditions, broader substrate scope, and greater efficiency compared to classical methods.[7] This has enabled the rapid generation of diverse libraries of N-aryl guanidine derivatives for drug discovery programs.

Timeline of Key Developments

| Era | Key Milestone | Significance |

| Mid-19th Century | 1861: Adolph Strecker isolates guanidine from guano. | Discovery of the parent guanidine compound. |